Optimized Lipophilicity (XLogP 0.9) Balances Membrane Permeability vs. Aqueous Solubility
The target compound exhibits a computed XLogP3-AA value of 0.9 [1]. This lies within the optimal range (0–3) for oral bioavailability per Lipinski's Rule of Five. By contrast, comparator N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine (molecular formula C₈H₇ClN₆, MW 222.63) is expected to possess a higher logP due to the hydrophobic chlorine substituent, while N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine (C₁₀H₁₂N₆O₂, MW 248.24) may exhibit a lower logP due to the additional polar methoxy group . The intermediate lipophilicity of the 2-methoxy compound offers a differentiated permeability-solubility balance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine: XLogP predicted ~1.5–2.0 (class-level estimate for chloro-aromatic tetrazoles); N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine: XLogP predicted ~0.3–0.7 |
| Quantified Difference | Target XLogP is intermediate: ~0.4–1.1 log units lower than 4-chloro analog; ~0.2–0.6 log units higher than 3,4-dimethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) using 2D molecular structure input |
Why This Matters
An XLogP of 0.9 balances passive membrane permeability with adequate aqueous solubility, which is critical for achieving both oral absorption and systemic distribution in pharmacological screening cascades.
- [1] PubChem Compound Summary for CID 6858588, computed property: XLogP3-AA = 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/319489-16-2. View Source
